![molecular formula C17H14N6O2 B14678889 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine CAS No. 27961-99-5](/img/structure/B14678889.png)
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine typically involves a multi-step process. One common method includes the diazotization of 3-nitroaniline followed by coupling with 4-methyl-6-phenylpyrimidin-2-amine. The reaction conditions often require acidic environments, such as hydrochloric acid, and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carefully monitored. The use of automated systems ensures consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-4-[(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 3-Methyl-4-[(4-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazol-5-ol
Uniqueness
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a pyrimidine ring with an azo group and nitro substituent makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
27961-99-5 |
|---|---|
Fórmula molecular |
C17H14N6O2 |
Peso molecular |
334.33 g/mol |
Nombre IUPAC |
4-methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(22-21-13-8-5-9-14(10-13)23(24)25)16(20-17(18)19-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,18,19,20) |
Clave InChI |
SSOFYBZMAOIGOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)C2=CC=CC=C2)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


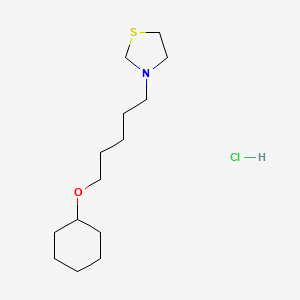

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
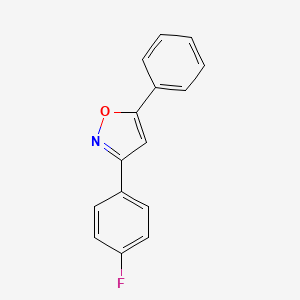
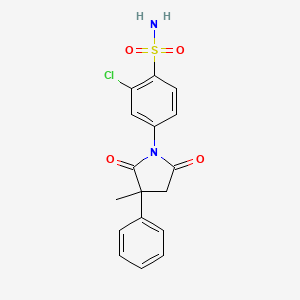
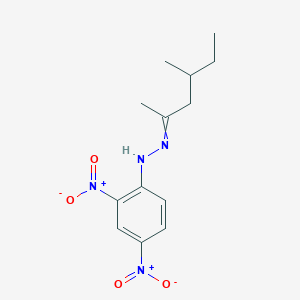
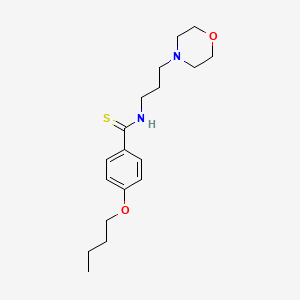
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
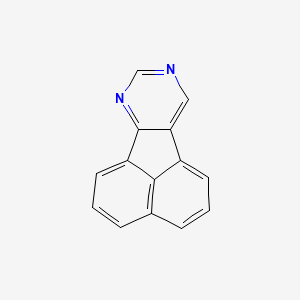
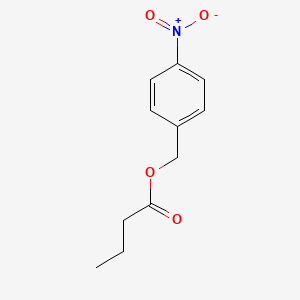

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)
